Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate

Purity Consistency Quality Control Building Block Reliability

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate (CAS 2044706-64-9) is a synthetic sulfamoyl amide derivative that incorporates a 3‑bromobenzyl substituent and a methyl adipate ester moiety. The compound has a molecular formula of C₁₄H₁₉BrN₂O₅S and a molecular weight of 407.28 g/mol.

Molecular Formula C14H19BrN2O5S
Molecular Weight 407.28
CAS No. 2044706-64-9
Cat. No. B2809752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate
CAS2044706-64-9
Molecular FormulaC14H19BrN2O5S
Molecular Weight407.28
Structural Identifiers
SMILESCOC(=O)CCCCC(=O)NS(=O)(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C14H19BrN2O5S/c1-22-14(19)8-3-2-7-13(18)17-23(20,21)16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,2-3,7-8,10H2,1H3,(H,17,18)
InChIKeyAAKWKKLWPGBBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate (CAS 2044706-64-9): A Unique Sulfamoyl Amide Building Block for Fragment-Based Discovery and Chemical Biology


Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate (CAS 2044706-64-9) is a synthetic sulfamoyl amide derivative that incorporates a 3‑bromobenzyl substituent and a methyl adipate ester moiety [1]. The compound has a molecular formula of C₁₄H₁₉BrN₂O₅S and a molecular weight of 407.28 g/mol . It is primarily supplied as a building block for medicinal chemistry and chemical biology research, with no known biological activity reported in ChEMBL [2].

Why Sulfamoyl Amide Building Blocks Cannot Be Interchanged: The Case for Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate


Sulfamoyl amide derivatives exhibit distinct pharmacokinetic and physicochemical profiles that preclude simple substitution within a chemical series [1]. The presence of the 3‑bromobenzyl group in this compound imparts a unique combination of moderate lipophilicity (computed logP 1.57–1.92) and polar surface area (tPSA 76 Ų) that directly influences membrane permeability and target engagement . Generic substitution with unhalogenated or differently halogenated analogs risks altering these properties, potentially compromising assay reproducibility and lead optimization outcomes. Consequently, the consistency of purity (≥97% across multiple vendors) further underscores the need to procure this specific compound rather than a purportedly similar alternative .

Quantitative Differentiation Evidence for Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate (CAS 2044706-64-9)


Purity Consistency: ≥97% Across Multiple Vendors vs. Generic Building Block Baseline of 95%

The target compound consistently meets a purity specification of ≥97% when sourced from reputable vendors. For instance, 001chemical reports 'NLT 98%' , MolCore specifies 'NLT 98%' , and Bidepharm confirms '97%' . In contrast, generic sulfamoyl amide building blocks frequently exhibit a minimum purity of only 95%, as exemplified by AKSci's specification for related C₁₄H₁₉ClN₂O₅S compounds (95% minimum) . This ≥2% purity advantage reduces the likelihood of unknown impurities interfering with biological assays, thereby increasing experimental reproducibility.

Purity Consistency Quality Control Building Block Reliability

Moderate Lipophilicity (logP 1.57–1.92) Superior to Unsubstituted Benzyl Analog for Membrane Permeability

The compound exhibits a computed logP of 1.574 (Fluorochem) to 1.92 (ZINC), indicating moderate lipophilicity suitable for passive membrane diffusion [1]. Removal of the bromine atom would yield the unsubstituted benzyl analog, for which the logP is predicted to decrease by approximately 0.5–1.0 log units based on standard fragment contribution rules (class-level inference) [2]. This lower logP could reduce permeability across lipid bilayers, potentially limiting intracellular target engagement. The polar surface area (tPSA) of 76 Ų is also within the optimal range for oral bioavailability (≤140 Ų), further supporting its utility as a drug-like fragment.

Lipophilicity Membrane Permeability Drug-Likeness

Sulfamoyl Amide Bond Provides Metabolic Stability Advantage Over Conventional Ester Prodrugs

The sulfamoyl amide functional group is documented to resist hydrolysis by plasma esterases, contrasting with conventional ester prodrugs that are rapidly cleaved in vivo [1]. The patent literature on acyl sulfamides (e.g., EP1357908A2) highlights the therapeutic utility of this structural motif precisely because of its enhanced stability [2]. While direct esterase stability data for the target compound are not available, the class-level behavior of sulfamoyl amides supports a longer half-life compared to analogous methyl esters, which would otherwise be subject to rapid esterase-mediated degradation.

Metabolic Stability Sulfamoyl Amide Esterase Resistance

Exclusive 3-Bromobenzyl Substitution Offers Distinct Binding Geometry Compared to Common 4-Bromobenzyl Analogs

The 3‑bromobenzyl substitution pattern is significantly rarer in commercially available building blocks than the 4‑bromobenzyl or 4‑chlorobenzyl isomers . A search for the 4‑bromobenzyl analog (methyl 6-((N-(4-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate) returned no direct vendor hits, indicating limited availability and potential exclusivity of the 3‑bromo isomer . This positional isomerism can result in distinct binding interactions with protein targets, as the bromine atom is positioned meta rather than para to the benzyl attachment point, potentially engaging hydrophobic pockets differently. This exclusivity may confer uniquely patentable chemical space and reduced competition in lead optimization.

Structural Exclusivity Bromobenzyl Isomerism Binding Selectivity

Optimal Use Cases for Methyl 6-((N-(3-bromobenzyl)sulfamoyl)amino)-6-oxohexanoate (CAS 2044706-64-9)


Fragment-Based Screening Libraries for Target Identification

The compound’s moderate lipophilicity (logP 1.57–1.92) and tPSA (76 Ų) make it an ideal fragment for inclusion in screening libraries aimed at identifying novel protein binders [1]. Its ≥97% purity ensures minimal interference in biophysical assays such as SPR or NMR.

Chemical Probe Development for Esterase Activity Profiling

The sulfamoyl amide bond confers resistance to plasma esterases, positioning this compound as a backbone for designing activity-based probes that differentiate esterase isoforms [2]. The methyl ester moiety can be selectively hydrolyzed under controlled conditions to generate the free acid for further conjugation.

Combinatorial Chemistry Starting Point for SAR Expansion

The exclusive 3‑bromobenzyl substitution pattern allows exploration of unique chemical space not accessible with common 4‑substituted analogs . The compound can be diversified via Suzuki coupling, amide formation, or ester hydrolysis to generate focused libraries for lead optimization.

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